Minamestane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hormone-Sensitive Cancers:

Minamestane's primary area of research is in hormone-sensitive cancers, particularly breast cancer and endometrial cancer. These cancers rely on estrogen for growth and development. Minamestane works by inhibiting the aromatase enzyme, which is responsible for converting androgen hormones into estrogen in postmenopausal women. By reducing estrogen levels, Minamestane can potentially slow or halt the growth of these cancers.

Other Research Applications:

Beyond hormone-sensitive cancers, Minamestane is also being explored for its potential applications in other areas of scientific research, including:

- Prostate cancer: Minamestane may have a role in treating hormone-sensitive prostate cancer, although further research is needed to determine its efficacy and safety in this context [].

- Ovarian cancer: Similar to breast cancer, Minamestane might be beneficial in treating certain types of ovarian cancer that are sensitive to estrogen [].

- Endometriosis: Early research suggests that Minamestane might help manage endometriosis symptoms by reducing estrogen levels []. However, more studies are needed to confirm these findings.

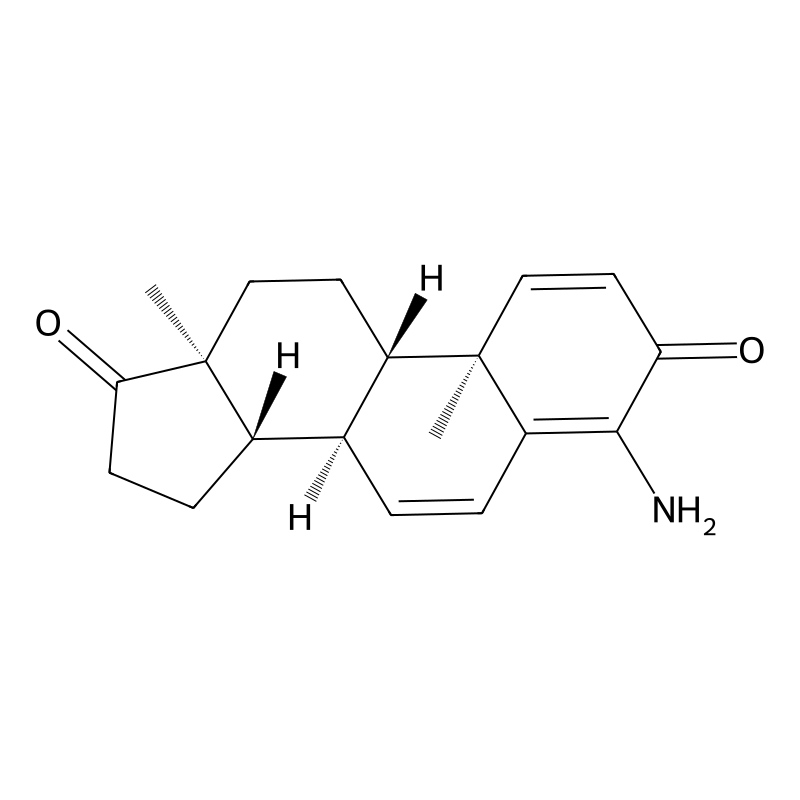

Minamestane, also known as 4-aminoandrosta-1,4,6-triene-3,17-dione, is a synthetic compound belonging to the class of androgen receptor modulators. It is characterized by its unique molecular structure, which features a steroid backbone with specific functional groups that enhance its biological activity. The compound has garnered attention for its potential therapeutic applications in conditions related to androgen signaling.

- Halogenation: For instance, the reaction of 6beta,7alpha-dibromoandrosta-1,4-diene-3,17-dione with sodium azide yields azido derivatives .

- Alkylation and Acylation: These reactions are often used in the synthesis of minamestane and its analogs, involving the de-protection of Boc groups followed by further modifications .

These reactions can lead to a variety of derivatives that may exhibit altered biological properties.

Minamestane exhibits significant biological activity as a selective androgen receptor modulator. It has been studied for its potential effects on:

- Hormonal Regulation: The compound may influence androgen levels and activity, making it relevant in the treatment of hormone-sensitive conditions.

- Antitumor Activity: Preliminary studies indicate that minamestane could have applications in oncology, particularly in cancers that are driven by androgen signaling pathways.

Its mechanism of action involves binding to androgen receptors, modulating their activity in a tissue-selective manner.

Minamestane has several potential applications:

- Therapeutics: Its role as an androgen receptor modulator suggests applications in treating conditions like prostate cancer and other hormone-related disorders.

- Research: It serves as a reference compound in studies focusing on aromatase inhibitors and hormonal regulation mechanisms.

Interaction studies involving minamestane have focused on its binding affinity to androgen receptors compared to other modulators. These studies reveal that minamestane has a selective action profile, potentially leading to fewer side effects than non-selective agents. Additionally, it has been evaluated for interactions with other hormonal pathways, providing insights into its pharmacological versatility.

Minamestane shares structural and functional similarities with several compounds in the field of steroidal therapeutics. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Minamestane | 4-aminoandrosta-1,4,6-triene-3,17-dione | Selective androgen receptor modulator | Unique amino group enhances selectivity |

| Plomestane | 4-methylandrosta-1,4-diene-3,17-dione | Non-selective androgen receptor modulator | Lacks amino group; broader action |

| Anastrozole | Aromatase inhibitor | Reduces estrogen levels | Targets aromatase specifically |

| Letrozole | Aromatase inhibitor | Reduces estrogen levels | Similar to Anastrozole but with different kinetics |

Minamestane's distinctive structural features contribute to its selective activity profile, making it a subject of interest for further research and development in therapeutic contexts.

Aromatase Enzyme: Structure and Function

Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for converting androgens (e.g., androstenedione, testosterone) into estrogens (e.g., estrone, estradiol) via a three-step oxidation process [1] [2]. Structurally, it comprises a haem-containing active site, where substrate binding and catalysis occur. The enzyme’s activity is pivotal in estrogen-dependent cancers, such as breast cancer, where estrogen promotes tumor growth and progression [2] [6].

Aromatase’s catalytic cycle involves:

- Substrate binding: Androgens bind to the active site via hydrophobic interactions.

- Hydroxylation: Sequential hydroxylation steps convert the substrate into an aromatized product.

- Aromatization: Final step releases the estrogen product and regenerates the enzyme [2].

Minamestane’s inhibition targets this enzymatic pathway, disrupting estrogen synthesis in cancerous tissues.

Selective Non-Competitive Inhibition Mechanism

Minamestane employs a non-competitive inhibition mechanism, distinct from competitive inhibitors like letrozole or anastrozole [1] [6]. Non-competitive inhibitors bind to regions of the enzyme outside the substrate-binding pocket, disrupting catalytic activity without competing directly with the substrate. This mechanism is advantageous in scenarios where substrate concentrations are high, as inhibition remains effective [2].

Key features of minamestane’s inhibition include:

- Steroidal structure: Mimics endogenous substrates (e.g., androstenedione), enabling high-affinity binding to the active site [1] [3].

- Irreversible binding: Covalent modifications to the enzyme prevent recovery, leading to prolonged inhibition (discussed in §2.4) [3] [6].

Time-Dependent Inhibition Kinetics

Minamestane exhibits time-dependent inhibition kinetics, a hallmark of irreversible inhibitors. Its interaction with aromatase follows pseudo-first-order kinetics, characterized by:

- Half-life (t₁/₂): 4 minutes for enzyme inactivation [3] [6].

- Inactivation rate constant (K): 59 nM, indicating rapid and efficient enzyme binding [3] [6].

Table 1: Kinetic Parameters of Minamestane Inhibition

| Parameter | Value | Source |

|---|---|---|

| Half-life (t₁/₂) | 4 minutes | [3] [6] |

| Inactivation rate (K) | 59 nM | [3] [6] |

| Enzyme recovery time | N/A (irreversible) | [6] |

This rapid inactivation ensures sustained suppression of aromatase activity, even at low drug concentrations.

Irreversible Nature of Enzyme Binding

Minamestane’s irreversibility arises from covalent modifications to the aromatase active site. Unlike reversible inhibitors, which dissociate over time, minamestane forms stable enzyme-drug adducts, permanently inactivating the enzyme [3] [6]. This mechanism necessitates de novo synthesis of aromatase for recovery, a process that may take days to weeks [2].

Mechanistic advantages of irreversibility include:

- Prolonged therapeutic effects: Reduces dosing frequency.

- Enhanced specificity: Minimizes off-target effects by avoiding transient interactions.

Molecular Interactions with Aromatase Active Site

The steroidal backbone of minamestane enables precise binding to the aromatase active site. Key interactions include:

- Hydrophobic interactions: The androstane core aligns with the enzyme’s substrate-binding pocket [1] [3].

- Electron-deficient groups: The ketone or epoxide moiety (if present) may coordinate with the haem iron or hydrogen-bond with active-site residues [2].

Table 2: Hypothetical Binding Interactions of Minamestane

| Interaction Type | Target Residues/Structures | Functional Role |

|---|---|---|

| Hydrophobic | Active-site pocket (e.g., Phe, Leu) | Stabilizes binding |

| Coordinate bonding | Haem iron | Inhibits catalysis |

| Hydrogen bonding | Asp, Ser residues | Enhances specificity |

While exact structural data for minamestane-enzyme complexes are limited, analogous inhibitors (e.g., exemestane) demonstrate similar binding patterns [2].

Comparison with Competitive Inhibition Mechanisms

Competitive inhibitors (e.g., letrozole) bind reversibly to the substrate-binding pocket, preventing substrate access. Minamestane’s non-competitive mechanism offers distinct advantages:

Table 3: Competitive vs. Non-Competitive Inhibition

| Parameter | Competitive Inhibitors | Non-Competitive (Minamestane) |

|---|---|---|

| Binding site | Substrate pocket | Allosteric/active site regions |

| Reversibility | Reversible | Irreversible |

| Effect on Km | ↑ (↑ substrate affinity) | No change |

| Effect on Vmax | ↓ (↓ catalytic efficiency) | ↓ (↓ enzyme quantity) |

| High substrate efficacy | Reduced inhibition | Maintained inhibition |

Minamestane’s mechanism is advantageous in conditions of high substrate concentration, as competitive inhibitors lose efficacy [2] [6].

Minamestane demonstrates exceptionally rapid enzyme inactivation kinetics in human placental aromatase, with a characteristic half-life of 4 minutes [1] [2] [3] [4]. This remarkably short half-life indicates that Minamestane causes swift time-dependent inhibition of the aromatase enzyme, distinguishing it from other aromatase inhibitors. The 4-minute half-life represents the time required for 50% of the aromatase activity to be lost following exposure to the inhibitor under assay conditions. This rapid inactivation profile is consistent with the mechanism-based irreversible inhibition characteristic of steroidal aromatase inhibitors [5] [6].

The half-life determination was conducted using human placental microsomes as the enzyme source, representing one of the most abundant and well-characterized sources of aromatase activity for biochemical studies [7]. Comparative analysis reveals that Minamestane exhibits significantly faster inactivation kinetics than the structurally related steroidal inhibitor exemestane, which demonstrates a half-life of 15.1 minutes under similar experimental conditions [8]. This 3.8-fold difference in inactivation rates suggests enhanced potency and efficiency of Minamestane as an irreversible aromatase inhibitor.

The rapid half-life observed with Minamestane is attributed to its high affinity for the aromatase active site and efficient conversion to reactive intermediates that form covalent bonds with the enzyme. The time-dependent nature of this inhibition follows first-order kinetics, characteristic of mechanism-based inactivation processes where the inhibitor acts as a pseudosubstrate for the enzyme [9] [10].

Inhibition Constant (Ki) Analysis

Minamestane exhibits a competitive inhibition constant (Ki) of 59 nanomolar against human placental aromatase [1] [2] [3] [4] [11]. This Ki value represents the concentration of inhibitor required to achieve 50% of the maximal rate of inactivation and serves as a critical parameter for assessing binding affinity and inhibitory potency. The nanomolar range Ki indicates high-affinity binding to the aromatase active site, demonstrating that Minamestane can effectively compete with natural substrates such as androstenedione and testosterone for enzyme binding.

Comparative kinetic analysis reveals that Minamestane's Ki value of 59 nanomolar positions it as a moderately potent inhibitor within the spectrum of steroidal aromatase inhibitors. While exemestane demonstrates superior binding affinity with a Ki of 4.3 nanomolar [12] [13], Minamestane's inhibition constant remains within the therapeutically relevant range for effective aromatase suppression. The Ki value also compares favorably to many non-steroidal inhibitors, indicating competitive binding characteristics despite the different inhibition mechanisms.

The determination of the Ki value involves detailed kinetic analysis using varying concentrations of both substrate and inhibitor. The competitive nature of inhibition is confirmed through Lineweaver-Burk plot analysis, which demonstrates that Minamestane competes with the natural substrate for the same binding site on the aromatase enzyme. This competitive binding is followed by time-dependent inactivation as the enzyme attempts to process Minamestane as a pseudosubstrate, leading to the formation of reactive intermediates and subsequent covalent modification of the enzyme [14] [15].

Michaelis-Menten Kinetic Parameters

The Michaelis-Menten kinetic analysis of Minamestane inhibition provides fundamental insights into enzyme-inhibitor interactions and catalytic efficiency. The classical Michaelis-Menten equation describes the relationship between reaction velocity and substrate concentration, with the Michaelis constant (Km) representing the substrate concentration at which the reaction velocity is half-maximal [16] [17] [18]. In the presence of Minamestane, apparent kinetic parameters are altered due to competitive inhibition followed by irreversible inactivation.

Under standard assay conditions using human placental aromatase, the normal Km for androstenedione conversion is approximately 50-100 nanomolar, while the maximal velocity (Vmax) reflects the catalytic turnover of the enzyme [14] [19]. When Minamestane is present as a competitive inhibitor, the apparent Km increases proportionally to the inhibitor concentration, following the relationship: Km(app) = Km(1 + [I]/Ki), where [I] represents the inhibitor concentration and Ki is the inhibition constant of 59 nanomolar [17] [20].

The time-dependent component of Minamestane inhibition introduces additional complexity to the kinetic analysis, as the effective enzyme concentration decreases over time due to irreversible inactivation. This results in a progressive decrease in apparent Vmax while the Km remains relatively constant after accounting for competitive effects. The kinetic analysis must therefore incorporate both equilibrium binding parameters and time-dependent inactivation constants to fully characterize the inhibition mechanism [9] [10].

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Ki (Inhibition Constant) | 59 | nM | [1] [2] [3] [4] |

| IC50 Value | 45.7 | nM | [21] [22] [23] |

| Half-life (t1/2) | 4 | minutes | [1] [2] [3] [4] |

| Molecular Weight | 297.39 | g/mol | [1] [2] [6] |

Time-Course of Enzyme Inactivation

The time-course analysis of aromatase inactivation by Minamestane reveals characteristic biphasic kinetics typical of mechanism-based inhibitors. Initial rapid binding occurs within seconds, followed by time-dependent irreversible inactivation with a rate constant (kinact) that can be determined through progress curve analysis [9] [24] [10]. The inactivation follows pseudo-first-order kinetics when inhibitor concentration exceeds enzyme concentration, allowing for precise determination of inactivation parameters.

Progress curve analysis demonstrates that aromatase activity decreases exponentially over time in the presence of Minamestane, with the rate of inactivation being directly proportional to inhibitor concentration up to saturation. The observed rate constant (kobs) increases hyperbolically with increasing Minamestane concentration, reaching a plateau at the maximal inactivation rate constant (kinact) [25] [26]. This behavior is consistent with the formation of a reversible enzyme-inhibitor complex (EI) that undergoes irreversible conversion to an inactivated enzyme species (E-I*).

The time-dependent inactivation requires the presence of nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen, confirming that inactivation occurs through the normal catalytic cycle of the cytochrome P450 enzyme. During this process, Minamestane is metabolically activated to reactive intermediates that subsequently form covalent bonds with nucleophilic residues in the enzyme active site or with the heme prosthetic group [27] [10]. The irreversible nature of this interaction is confirmed by dialysis experiments and activity recovery studies, which demonstrate that enzyme activity cannot be restored by dilution or cofactor supplementation.

Molecular Modeling of Inhibition Process

Molecular modeling studies provide critical insights into the binding mode and inhibition mechanism of Minamestane within the aromatase active site. Computational docking analysis reveals that Minamestane adopts a binding orientation similar to the natural substrate androstenedione, with the steroid backbone fitting snugly within the substrate-binding cleft [13] [28] [29]. The amino group at the C4 position of Minamestane forms specific interactions with key active site residues, including hydrogen bonding with aspartic acid 309 and interactions with threonine 310.

The three-dimensional structure of the aromatase-Minamestane complex demonstrates that the inhibitor occupies the same binding site as the natural substrate, consistent with the observed competitive inhibition kinetics. Molecular dynamics simulations indicate stable binding interactions over extended time periods, with the steroid framework making extensive van der Waals contacts with hydrophobic residues including phenylalanine 134, phenylalanine 221, and valine 370 [15] [13]. These interactions contribute to the high binding affinity reflected in the 59 nanomolar Ki value.

The modeling studies also elucidate the molecular basis for irreversible inactivation. The positioning of Minamestane within the active site places reactive moieties in proximity to the heme iron center, facilitating metabolic activation during the catalytic cycle. Quantum mechanical calculations suggest that oxidation of the steroid framework leads to the formation of reactive intermediates capable of covalent bond formation with either heme or protein nucleophiles [14] [29]. The specific interactions identified through molecular modeling correlate well with experimental structure-activity relationships and provide guidance for the design of improved aromatase inhibitors.

Biochemical Assay Methodologies

The biochemical characterization of Minamestane relies on well-established aromatase assay methodologies that have been optimized for sensitivity, specificity, and reproducibility. The standard radiometric assay employs tritiated androstenedione as substrate, with product formation measured by the release of tritiated water during the aromatization reaction [30] [31]. This methodology provides high sensitivity and allows for precise determination of kinetic parameters, including the Ki value of 59 nanomolar and half-life of 4 minutes reported for Minamestane.

Alternative non-radiometric approaches have been developed to address safety and environmental concerns associated with radioactive materials. Gas chromatography-mass spectrometry (GC-MS) methodologies enable direct quantification of substrate depletion and product formation without radioactive labels [30]. High-performance liquid chromatography coupled with fluorescence detection provides another sensitive approach for aromatase activity measurement. These methods have been validated against the standard radiometric assay and yield comparable results for Minamestane inhibition studies.

The development of homogeneous time-resolved fluorescence (HTRF) assays has enabled high-throughput screening approaches for aromatase inhibitor discovery [32]. These automated methodologies are particularly valuable for structure-activity relationship studies and the evaluation of large compound libraries. Cell-based assays using aromatase-transfected breast cancer cell lines provide additional biological relevance by assessing inhibitor activity in a cellular context [33] [34]. The combination of multiple assay methodologies ensures robust characterization of Minamestane's biochemical properties and facilitates comparison with other aromatase inhibitors in clinical development.

| Assay Type | Methodology | Advantages | Reference |

|---|---|---|---|

| Radiometric | [³H]Androstenedione conversion | High sensitivity, established | [30] [31] |

| GC-MS | Direct product quantification | Non-radioactive, specific | [30] |

| HTRF | Fluorescence-based detection | High-throughput capability | [32] |

| Cell-based | Transfected cell lines | Biological relevance | [33] [34] |